6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole
Description
Properties
IUPAC Name |
6-fluoro-2-(1-methylpiperidin-4-yl)oxy-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-16-6-4-10(5-7-16)17-13-15-11-3-2-9(14)8-12(11)18-13/h2-3,8,10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWKQDICMQVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC3=C(O2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction conditions are optimized to achieve yields ranging from 55% to 92% . The structure of the synthesized compounds is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .
Chemical Reactions Analysis
6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzoxazole derivatives, including 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole, in anticancer drug development. The incorporation of fluorine and piperidine moieties into the benzoxazole structure has been shown to enhance cytotoxicity against cancer cells while minimizing toxicity to healthy cells.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of a series of benzoxazoles on human A-549 lung carcinoma cells and non-cancerous HepaRG hepatocytes. Compounds similar to this compound exhibited selective toxicity towards cancer cells at low concentrations (10 µM), killing approximately 30%-40% of A-549 cells without harming healthy hepatocytes .
| Compound | Concentration (µM) | % Cell Death (A-549) | % Cell Death (HepaRG) |
|---|---|---|---|
| 6-Fluoro... | 10 | 30%-40% | Non-toxic |
| Other Derivative | 10 | >40% | Non-toxic |
Neurological Implications
The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with piperidine rings are often explored for their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Research Insights
Research indicates that piperidine derivatives can influence orexin signaling pathways, which are crucial in regulating sleep and wakefulness. This suggests that this compound might be explored as a candidate for developing treatments for insomnia or other sleep-related disorders .
Medicinal Chemistry
The synthesis and modification of benzoxazole derivatives are critical in medicinal chemistry for developing new therapeutic agents. The presence of fluorine enhances metabolic stability and bioavailability, making compounds like this compound attractive for further development.
Synthetic Pathways
The compound can be synthesized through various methods that involve the functionalization of benzoxazole scaffolds with fluorinated piperidine derivatives. Recent advancements have simplified synthetic routes while maintaining high yields, facilitating the production of such bioactive compounds .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole, the following compounds are analyzed:
Table 1: Structural and Functional Comparison of Benzoxazole Derivatives
Key Findings
Substituent Position and Electronic Effects :
- The 6-fluoro substituent in the target compound provides metabolic stability compared to 5-fluoro analogs (e.g., in ), which may exhibit altered electronic effects on the benzoxazole core .
- Chloro substituents (as in ) increase reactivity but reduce selectivity due to stronger electron-withdrawing effects.
Piperidin-3-yl (as in ) or aryl-piperazine (as in ) substituents alter binding orientations, affecting receptor affinity and off-target interactions.
Biological Activity Trends: Compounds with bulky substituents (e.g., spirodecane in ) show high GPCR affinity but reduced solubility, whereas hydrochlorides (e.g., ) prioritize solubility over potency.
Biological Activity
6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound features a benzoxazole core with a fluorine atom and a 1-methylpiperidin-4-yl ether substituent, which contributes to its biological profile. The structural formula is represented as follows:
Anticancer Activity
Recent studies have demonstrated that benzoxazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown selective cytotoxicity towards lung cancer cells (A-549) while sparing healthy hepatocytes. This selectivity is crucial for reducing side effects in cancer therapy.
Table 1: Cytotoxicity of Benzoxazole Derivatives
| Compound | Concentration (µM) | % Cell Viability (A-549) | % Cell Viability (HepaRG) |
|---|---|---|---|
| 6-Fluoro... | 10 | ~40% | ~100% |
| Compound A | 10 | ~30% | ~90% |
| Compound B | 10 | ~20% | ~95% |
The data indicates that at low concentrations (10 µM), this compound can induce substantial cell death in A-549 cells while remaining non-toxic to HepaRG cells, highlighting its potential as a selective anticancer agent .
The mechanism by which benzoxazoles exert their anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. For instance, studies suggest that these compounds may inhibit the activity of γ-aminobutyric acid aminotransferase (GABA-AT), leading to increased levels of GABA, which can affect neuronal signaling pathways relevant in tumorigenesis .
Other Pharmacological Activities
Beyond anticancer properties, benzoxazoles have been investigated for various other biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation in preclinical models .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Selective cytotoxicity in A-549 cells |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of benzoxazole derivatives including this compound. In one study involving animal models, the compound demonstrated a favorable safety profile with minimal side effects even at higher doses .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves microwave-assisted cyclization of fluoro-substituted benzothiazole precursors with 1-methylpiperidin-4-ol derivatives. Key steps include optimizing solvent systems (e.g., ethanol or DMF), temperature (130–150°C), and catalysts (e.g., POCl₃ for Vilsmeier-Haack formylation) .
- Data Considerations : Yields range from 60–85% depending on substituent steric effects. Purity is validated via HPLC (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C–F: 1.34–1.38 Å) and dihedral angles between benzoxazole and piperidine rings (4–6°) .
- Spectroscopy : ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.1–3.5 ppm for piperidine CH₂), IR (C–O–C stretch at 1240–1260 cm⁻¹) .
- Validation : Computational modeling (DFT) aligns with experimental data to confirm planar benzoxazole systems .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the piperidine moiety to enhance biological activity?
- Experimental Design : Systematic substitution at the piperidine nitrogen (e.g., alkylation, aryl groups) followed by in vitro antibacterial assays (MIC against S. aureus: 2–16 µg/mL).
- Key Findings :
- N-Methylation : Enhances lipophilicity (logP ↑ by 0.5–1.0) and CNS penetration .
- Bulkier substituents (e.g., benzyl): Reduce activity due to steric hindrance at target sites .
- Data Table :
| Substituent | MIC (S. aureus) | logP |
|---|---|---|
| –CH₃ | 4 µg/mL | 2.1 |
| –C₆H₅ | 16 µg/mL | 3.4 |
Q. How do crystallographic studies inform the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Co-crystallization with target proteins (e.g., HIV-1 protease) reveals binding modes via π-π stacking (benzoxazole with Phe residues) and hydrogen bonding (OCH₂–piperidine with Asp25) .
- Contradictions : Some studies report weak C–H···π interactions (3.7 Å) , while others emphasize halogen bonding (C–F···O distances: 2.9–3.1 Å) .
Q. What in vitro models are suitable for evaluating the compound’s CNS activity, and how are false positives mitigated?
- Models :
- hERG assay : IC₅₀ >10 µM confirms low cardiotoxicity.
- PAMPA-BBB : Permeability >4.0 ×10⁻⁶ cm/s predicts blood-brain barrier penetration .
Q. How can conflicting data on antibacterial efficacy against Gram-negative vs. Gram-positive strains be resolved?
- Hypothesis Testing :
- Outer membrane permeabilizers (e.g., polymyxin B nonapeptide) enhance Gram-negative activity (MIC ↓ from >64 µg/mL to 8 µg/mL) .
- Efflux pump inhibitors (e.g., PAβN) reduce resistance in P. aeruginosa .
Methodological Recommendations
- Synthetic Optimization : Use microwave irradiation over conventional heating to reduce reaction time (45 min vs. 12 h) and improve yield .
- Biological Assays : Pair MIC determinations with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
- Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (>50 ns) validate target engagement hypotheses .
Contradictions and Gaps in Literature
- Crystallographic vs. Solution-State Conformations : X-ray structures show planar benzoxazole , while NMR in DMSO-d₆ suggests slight puckering (δ 7.1 ppm splitting) .
- Antifungal Activity : Limited data; one study reports MIC >32 µg/mL against C. albicans , contrasting with broader claims for benzothiazole analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
